(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
The compound of interest is a benzofuran derivative characterized by a Z-configured benzylidene substituent at the 2-position and a methanesulfonate ester at the 6-position. Its structure includes a 4-isopropylbenzylidene group (C₆H₄-C(CH₃)₂) attached to the benzofuran core, which confers steric bulk and lipophilicity. The methanesulfonate group enhances solubility in polar solvents and may influence bioactivity by acting as a leaving group in biochemical interactions. While direct biological data for this compound are absent in the provided evidence, its structural features align with derivatives studied for applications in medicinal chemistry, such as kinase inhibition or anti-inflammatory activity .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5S/c1-12(2)14-6-4-13(5-7-14)10-18-19(20)16-9-8-15(11-17(16)23-18)24-25(3,21)22/h4-12H,1-3H3/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWKEGLRXMLGKK-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic organic molecule with potential biological activities. Its structure comprises a benzofuran core, which is known for various pharmacological properties. This article reviews its biological activity, supported by data from recent studies and case analyses.
- Molecular Formula : C19H18O5S
- Molecular Weight : 358.41 g/mol
- CAS Number : 929505-63-5
Antitumor Activity
Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, a study demonstrated that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. In vitro studies have highlighted its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values reveal that it has a broad-spectrum antibacterial effect, particularly notable against Staphylococcus aureus and Candida albicans .
Antioxidant Properties
Antioxidant activity is another significant aspect of this compound's profile. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Benzofuran Core : Essential for interaction with biological targets.
- Methanesulfonate Group : Enhances solubility and bioavailability.
- Isopropyl Substituent : Modulates lipophilicity, affecting membrane permeability.
Study 1: Antitumor Efficacy
In a study involving various cancer cell lines, the compound was tested for its ability to inhibit cell growth. Results indicated that it significantly reduced viability in HepG2 liver cancer cells and exhibited a dose-dependent response.
Study 2: Antimicrobial Testing
A series of experiments evaluated the antimicrobial properties using the disk diffusion method. The compound displayed effective inhibition zones against E. coli , suggesting potential use as an antimicrobial agent in clinical settings .
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antitumor | HepG2 | Reduced cell viability | |
| Antimicrobial | Staphylococcus aureus | Inhibition at MIC 15.62 µg/mL | |
| Antioxidant | - | Significant free radical scavenging |
Comparison with Similar Compounds
Structural Analog Overview
The following analogs share the benzofuranone core but differ in substituents at the 2- and 6-positions. Key variations include:
Substituent Effects on Physicochemical Properties
Lipophilicity :
- The target compound’s 4-isopropyl group increases lipophilicity compared to methoxy-substituted analogs (e.g., ). However, the tert-butyl analog exhibits even higher hydrophobicity, which may reduce aqueous solubility.
- Methoxy groups (e.g., in ) enhance polarity and water solubility but may reduce membrane permeability.
- The pyridine substituent in introduces electron-withdrawing character, which could modulate electrophilic interactions.
Steric Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
